molecular formula C26H28N4O4 B3941687 5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B3941687
M. Wt: 460.5 g/mol
InChI Key: MRSPMZVWICCNMA-UHFFFAOYSA-N
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Description

5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as MNPA and has a molecular formula of C28H31N3O4.

Mechanism of Action

The exact mechanism of action of MNPA is not fully understood. However, it is believed that MNPA exerts its effects by modulating various signaling pathways involved in cell growth and survival. MNPA has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MNPA has been shown to have a wide range of biochemical and physiological effects. MNPA has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and survival, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis. MNPA has also been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNPA is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the major limitations of MNPA is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MNPA. One potential direction is the development of new drugs based on the structure of MNPA. Another potential direction is the study of the mechanisms of action of MNPA in various disease models. Additionally, the development of new methods for the synthesis and purification of MNPA could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

MNPA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPA has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-19(20-6-4-3-5-7-20)27-24-18-22(10-13-25(24)30(32)33)28-14-16-29(17-15-28)26(31)21-8-11-23(34-2)12-9-21/h3-13,18-19,27H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPMZVWICCNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
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5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

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